molecular formula C10H11NO4S B1420035 3-[(Cyclopropylsulfonyl)amino]benzoic acid CAS No. 1203110-28-4

3-[(Cyclopropylsulfonyl)amino]benzoic acid

Cat. No.: B1420035
CAS No.: 1203110-28-4
M. Wt: 241.27 g/mol
InChI Key: BFNQJTNDRTVEPZ-UHFFFAOYSA-N
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Description

3-[(Cyclopropylsulfonyl)amino]benzoic acid is a benzoic acid derivative featuring a cyclopropylsulfonylamino substituent at the third position of the aromatic ring. This compound combines the carboxylic acid functionality of benzoic acid with a sulfonamide group linked to a strained cyclopropane ring.

Properties

IUPAC Name

3-(cyclopropylsulfonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c12-10(13)7-2-1-3-8(6-7)11-16(14,15)9-4-5-9/h1-3,6,9,11H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNQJTNDRTVEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203110-28-4
Record name 3-cyclopropanesulfonamidobenzoic acid
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Biological Activity

3-[(Cyclopropylsulfonyl)amino]benzoic acid is a sulfonamide compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H13N1O3S1
  • Molecular Weight : 241.29 g/mol
  • CAS Number : 1203110-28-4

The compound features a cyclopropylsulfonamide moiety attached to a benzoic acid structure, which contributes to its biological activity.

Antimicrobial Properties

Research indicates that sulfonamide compounds, including this compound, exhibit significant antimicrobial activity. This is primarily due to their ability to inhibit bacterial folate synthesis by competing with p-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthase.

  • Competitive Inhibition : The compound mimics PABA, leading to the inhibition of bacterial growth by disrupting folate synthesis pathways essential for DNA and RNA production .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Its structural similarity to other known anticancer agents allows it to interact with various cellular targets.

Research Findings:

  • In vitro assays have shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways .
  • Molecular docking studies indicate potential binding affinity to targets involved in cancer cell proliferation .

Anti-inflammatory Effects

Sulfonamide derivatives are also known for their anti-inflammatory properties, which may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibits bacterial growth by competing with PABA in folate synthesis.
AnticancerInduces apoptosis in cancer cell lines; potential binding to proliferation targets.
Anti-inflammatoryReduces levels of pro-inflammatory cytokines; inhibits COX activity.

Notable Research Studies

  • Antimicrobial Efficacy Study :
    • A study demonstrated that sulfonamide derivatives effectively inhibited various Gram-positive and Gram-negative bacteria, showcasing their broad-spectrum antimicrobial potential .
  • Anticancer Mechanism Investigation :
    • Research using molecular modeling techniques revealed that similar compounds bind effectively to key proteins involved in tumor growth, suggesting a pathway for further development of anticancer therapies .
  • Inflammation Model :
    • In vivo studies indicated that sulfonamide compounds could significantly reduce inflammation markers in animal models, supporting their potential therapeutic use in inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-[(Cyclopropylsulfonyl)amino]benzoic acid with selected analogs from literature and patents:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups
This compound Cyclopropylsulfonylamino (3) ~255.3 (estimated) Carboxylic acid, sulfonamide, cyclopropane
4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid Chloro, ethoxy, sulfonamido (4) 354.8 (CAS 927637-85-2) Carboxylic acid, sulfonamide, chloro, ethoxy
5-[(5-Chloro-2-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid Chloro, methoxy, morpholinyl (2,5) 435.9 (CAS 444937-77-3) Carboxylic acid, amine, morpholine, chloro
4-[[1-(Ethoxycarbonyl)-3-phenylpropyl]amino]benzoic acid derivatives Ethoxycarbonyl, phenylpropyl (4) Varies (~350–450) Carboxylic acid, ester, phenyl

Key Observations :

  • Cyclopropyl vs. Aromatic Rings : The cyclopropyl group in the target compound introduces ring strain and reduced steric bulk compared to phenyl or morpholinyl groups in analogs. This may enhance metabolic stability or alter binding kinetics in biological systems.
  • Electron-Withdrawing Effects : The sulfonamide group (-SO₂NH-) increases acidity (pKa ~1–3 for sulfonamides vs. ~4.2 for benzoic acid) and hydrogen-bonding capacity, critical for crystal packing and protein-ligand interactions.

Physicochemical Properties

  • Solubility: Sulfonamides generally exhibit moderate aqueous solubility due to hydrogen-bonding capabilities. The cyclopropyl group may reduce hydrophobicity compared to phenyl-containing analogs (e.g., 4-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]benzoic acid derivatives) .
  • Thermal Stability : Cyclopropane’s strain may lower thermal stability relative to unstrained analogs.

Preparation Methods

Sulfonation of Benzoic Acid Derivatives

Method Overview:
The initial step involves introducing the sulfonyl group onto the aromatic ring of benzoic acid or its derivatives. This is typically achieved via chlorosulfonic acid-mediated sulfonation.

Procedure Details:

  • Reagents: Benzoic acid, chlorosulfonic acid
  • Conditions:
    • The benzoic acid is cooled in an ice bath to maintain a temperature of 10–15°C.
    • Chlorosulfonic acid is added dropwise, with exothermic reaction control.
    • The mixture is then heated to 70–80°C for 2 hours to ensure complete sulfonation.
  • Outcome:
    • Formation of 3-chlorosulfonylbenzoic acid, which can be further reacted with amines to introduce amino groups or other functionalities.

Data Table:

Step Reagents Temperature Duration Product Yield Notes
Sulfonation Benzoic acid + chlorosulfonic acid 10–15°C (initial), then 70–80°C 2 hours 3-chlorosulfonylbenzoic acid Not specified Exothermic, requires cooling

Conversion to Sulfonamides

Method Overview:
The sulfonylbenzoic acid derivatives are reacted with various amines to form sulfonamides, including cyclopropylamine derivatives.

Procedure Details:

  • Reagents: 3-chlorosulfonylbenzoic acid, cyclopropylamine or its derivatives
  • Conditions:
    • Reflux in acetone with the sulfonyl chloride intermediate, monitored via TLC.
    • The reaction is typically complete within several hours.

Research Findings:

  • Refluxing the sulfonyl chloride with cyclopropylamine yields the corresponding sulfonamide efficiently.
  • The process can be optimized by controlling pH and temperature to maximize yield and purity.

Data Table:

Step Reagents Solvent Conditions Product Yield Notes
Sulfonamide formation 3-chlorosulfonylbenzoic acid + cyclopropylamine Acetone Reflux 3-[(Cyclopropylsulfonyl)amino]benzoic acid Not specified TLC monitored

Amination and Functional Group Modifications

Method Overview:
Following sulfonamide formation, further modifications include esterification or conversion to carboxylic acids, depending on the desired final compound.

Procedure Details:

  • Esterification:
    • Reaction with methanol or ethanol under reflux to obtain methyl or ethyl esters.
  • Hydrolysis:
    • Base hydrolysis (e.g., NaOH) to revert esters to acids.

Research Findings:

  • Microwave-assisted synthesis has been employed for ester formation, significantly reducing reaction time and improving yields.

Data Table:

Step Reagents Conditions Product Yield Notes
Esterification Carboxylic acid + methanol/ethanol Reflux, microwave Methyl/ethyl ester Up to 80% Microwave enhances efficiency

Alternative Synthetic Routes

a. Direct Amidation:

  • Reacting benzoic acid derivatives with cyclopropylamine using coupling reagents like DCC or EDC in aprotic solvents.

b. Multi-step Synthesis via Intermediates:

  • Preparation of 3-bromo-5-(methoxycarbonyl)benzoic acid followed by nucleophilic substitution with cyclopropylamine.

c. Use of Diazotization:

  • Conversion of amino-benzoic acids to diazonium salts, followed by coupling with cyclopropylamine derivatives, offers another route.

Summary of Key Preparation Data

Method Reagents Conditions Typical Yield Advantages References
Sulfonation + Amination Benzoic acid + chlorosulfonic acid + cyclopropylamine 70–80°C, reflux 55–68% Direct route, high specificity
Esterification + Hydrolysis Carboxylic acids + alcohols Microwave or reflux Up to 80% Rapid, scalable
Coupling Reagents Benzoic acid derivatives + amines Room temp to reflux Variable High yield, versatile

Notes and Recommendations

  • Reaction Optimization:

    • Temperature control during sulfonation is critical to prevent over-sulfonation.
    • Use of microwave-assisted esterification can significantly reduce reaction times.
  • Purification Techniques:

    • Recrystallization from ethanol or ethyl acetate is effective for purifying intermediates and final compounds.
    • Chromatography can be employed for complex mixtures.
  • Safety Precautions:

    • Chlorosulfonic acid is highly corrosive; proper PPE and fume hoods are mandatory.
    • Handling diazonium salts requires caution due to their potential explosiveness.

Q & A

Q. What are the established synthetic routes for 3-[(Cyclopropylsulfonyl)amino]benzoic acid, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of 3-aminobenzoic acid with cyclopropylsulfonyl chloride. Key steps include:

  • Amination : Reacting 3-aminobenzoic acid with cyclopropylsulfonyl chloride in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., triethylamine or pyridine) .
  • Purification : Crystallization or column chromatography to isolate the product.
    Optimization considerations:
  • Temperature : Lower temperatures (0–5°C) minimize side reactions like hydrolysis of the sulfonyl chloride.
  • Molar Ratios : A 1:1.2 molar ratio of amine to sulfonyl chloride ensures complete conversion.
  • Yield Improvement : Use anhydrous solvents and inert atmosphere to prevent moisture interference.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.0–1.3 ppm (cyclopropyl CH₂), δ 7.4–8.2 ppm (aromatic protons), and δ 10.5–12.0 ppm (carboxylic acid -COOH) confirm structure .
    • ¹³C NMR : Signals for the cyclopropyl carbons (δ 6–10 ppm) and carbonyl carbons (δ 170–175 ppm).
  • IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1350/1150 cm⁻¹ (S=O asymmetric/symmetric stretches) .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm; mobile phase of acetonitrile/water (0.1% TFA) for purity assessment .

Q. How do pH and temperature affect the stability and solubility of this compound in aqueous solutions?

  • Solubility : Low solubility in water (<1 mg/mL at 25°C) but improves in basic buffers (pH >8) due to deprotonation of the carboxylic acid group. DMSO or DMF is preferred for stock solutions .
  • Stability :
    • pH : Stable at pH 4–7; degradation occurs under strongly acidic (pH <2) or basic (pH >10) conditions via hydrolysis of the sulfonamide bond.
    • Temperature : Store at –20°C for long-term stability; avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal structure inform supramolecular assembly or co-crystal design?

  • Graph Set Analysis : Use Etter’s notation to classify hydrogen bonds (e.g., R₂²(8) motifs between carboxylic acid dimers) .
  • Crystallographic Tools : SHELX programs (SHELXL for refinement) to resolve disorder in the cyclopropyl group or sulfonamide moiety .
  • Co-crystal Screening : Co-formers like nicotinamide or 4,4′-bipyridine can enhance solubility via π-π stacking or hydrogen bonding .

Q. What strategies are employed to study its interactions with biological targets (e.g., enzymes or receptors)?

  • Fluorescence Quenching : Use analogs with fluorophores (e.g., dansyl or EDANS groups) to monitor binding kinetics .
  • Molecular Docking : Glide or AutoDock Vina to predict binding poses with cyclooxygenase (COX) or carbonic anhydrase isoforms. Validate via ITC or SPR .
  • Metabolic Stability : Incubate with liver microsomes and quantify metabolites via LC-MS to assess susceptibility to CYP450 oxidation .

Q. How can computational methods predict its physicochemical properties or synthetic accessibility?

  • Retrosynthesis : Tools like Pistachio or Reaxys prioritize routes using cyclopropylsulfonyl chloride as a key intermediate .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate logP (2.1–2.5) and pKa (carboxylic acid: ~2.8; sulfonamide: ~9.5) .
  • ADMET Prediction : SwissADME or ADMETlab2.0 to forecast bioavailability and toxicity risks (e.g., hERG inhibition) .

Q. How do conflicting data on biological activity arise, and how can they be resolved?

  • Source of Contradictions :
    • Purity : Impurities >5% (e.g., unreacted sulfonyl chloride) may skew bioassay results. Validate via HPLC-MS .
    • Assay Conditions : Variances in cell lines (e.g., HEK293 vs. HeLa) or buffer ionic strength alter IC₅₀ values.
  • Resolution Strategies :
    • Dose-Response Curves : Use ≥10 concentrations to ensure reproducibility.
    • Orthogonal Assays : Confirm enzyme inhibition via both fluorescence and radiometric assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(Cyclopropylsulfonyl)amino]benzoic acid
Reactant of Route 2
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3-[(Cyclopropylsulfonyl)amino]benzoic acid

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